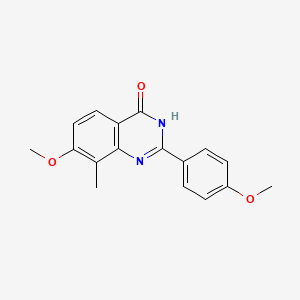
7-Methoxy-2-(4-methoxyphenyl)-8-methylquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxy-2-(4-methoxyphenyl)-8-methylquinazolin-4(3H)-one is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2-(4-methoxyphenyl)-8-methylquinazolin-4(3H)-one typically involves the condensation of 2-aminobenzamide with appropriate aldehydes or ketones under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or hydrochloric acid. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can also be explored to enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7-Methoxy-2-(4-methoxyphenyl)-8-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or aminated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Mécanisme D'action
The mechanism of action of 7-Methoxy-2-(4-methoxyphenyl)-8-methylquinazolin-4(3H)-one involves the inhibition of specific molecular targets such as EGFR tyrosine kinase. By binding to the active site of the enzyme, it prevents the phosphorylation of downstream signaling proteins, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Gefitinib: Another quinazoline derivative used as an EGFR inhibitor.
Erlotinib: Similar to gefitinib, used in the treatment of non-small cell lung cancer.
Afatinib: A second-generation EGFR inhibitor with broader activity against various mutations.
Uniqueness
7-Methoxy-2-(4-methoxyphenyl)-8-methylquinazolin-4(3H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to other quinazoline derivatives .
Propriétés
Numéro CAS |
922520-28-3 |
|---|---|
Formule moléculaire |
C17H16N2O3 |
Poids moléculaire |
296.32 g/mol |
Nom IUPAC |
7-methoxy-2-(4-methoxyphenyl)-8-methyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C17H16N2O3/c1-10-14(22-3)9-8-13-15(10)18-16(19-17(13)20)11-4-6-12(21-2)7-5-11/h4-9H,1-3H3,(H,18,19,20) |
Clé InChI |
OXPHEYWQCYFJMF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=C1N=C(NC2=O)C3=CC=C(C=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















